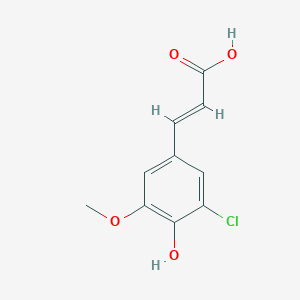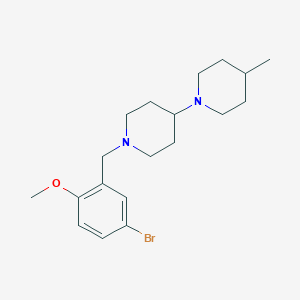
3-(3-Chloro-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloro-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid: is an organic compound with the molecular formula C10H9ClO4 It is a derivative of cinnamic acid, characterized by the presence of a chloro, hydroxy, and methoxy group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid can be achieved through several methods. One common approach involves the reaction of 3-chloro-4-hydroxy-5-methoxybenzaldehyde with malonic acid in the presence of a base such as pyridine . The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as or .
Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to a single bond using reducing agents like or in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Hydrogen gas (H2) with a catalyst
Substitution: Amines, Thiols
Major Products Formed
Oxidation: Formation of 3-(3-Chloro-4-oxo-5-methoxyphenyl)prop-2-enoic acid
Reduction: Formation of 3-(3-Chloro-4-hydroxy-5-methoxyphenyl)propanoic acid
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Chloro-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: Used in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the phenyl ring contribute to its antioxidant activity by scavenging free radicals. The chloro group may enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The compound’s anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
Ferulic acid: 4-Hydroxy-3-methoxycinnamic acid
Isoferulic acid: 3-Hydroxy-4-methoxycinnamic acid
Sinapic acid: 4-Hydroxy-3,5-dimethoxycinnamic acid
Uniqueness
3-(3-Chloro-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid is unique due to the presence of the chloro group, which can significantly alter its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C10H9ClO4 |
|---|---|
Molecular Weight |
228.63 g/mol |
IUPAC Name |
(E)-3-(3-chloro-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H9ClO4/c1-15-8-5-6(2-3-9(12)13)4-7(11)10(8)14/h2-5,14H,1H3,(H,12,13)/b3-2+ |
InChI Key |
JPBRRRVTXWVBIF-NSCUHMNNSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/C(=O)O)Cl)O |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=CC(=O)O)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(3Z)-1-(azepan-1-ylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-phenylacetohydrazide](/img/structure/B14920015.png)
![2-(2,4-Dichlorophenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate](/img/structure/B14920017.png)
![Phenol, 2-nitro-6-[[(phenylmethyl)imino]methyl]-](/img/structure/B14920024.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14920025.png)
![2-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B14920027.png)
![3-[2-(diethylamino)ethyl]-5-(furan-2-yl)-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol](/img/structure/B14920046.png)
![3-(Furan-2-yl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14920054.png)
![4-(3-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-5-sulfanyl-4H-1,2,4-triazol-4-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B14920062.png)
![Naphthalen-1-yl{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B14920065.png)

![1-[4-(Benzylsulfonyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B14920076.png)


![6-(1-Adamantyl)-3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole](/img/structure/B14920093.png)
